Lateritin vs. Isohalobacillin: ACAT Inhibitory Potency Comparison
Lateritin inhibits rat liver ACAT with an IC50 of 5.7 µM in a cell-free assay system [1]. In contrast, the structurally unrelated cyclic acylpeptide ACAT inhibitor isohalobacillin requires a concentration of 50 µM to achieve 50% inhibition in a comparable cell-free ACAT assay [2]. This represents an approximately 8.8-fold greater potency for lateritin under comparable experimental conditions.
| Evidence Dimension | ACAT enzyme inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 5.7 µM |
| Comparator Or Baseline | Isohalobacillin: IC50 = 50 µM |
| Quantified Difference | Lateritin is approximately 8.8-fold more potent than isohalobacillin |
| Conditions | Cell-free ACAT assay using rat liver microsomal enzyme preparation |
Why This Matters
For researchers conducting ACAT inhibition studies, lateritin provides an order-of-magnitude greater potency than isohalobacillin, reducing compound consumption and enabling experiments at lower working concentrations.
- [1] Hasumi K, Shinohara C, Iwanaga T, Endo A. Lateritin, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188. J Antibiot (Tokyo). 1993 Dec;46(12):1782-7. View Source
- [2] Semantic Scholar citation context: Inhibition of acyl-CoA:cholesterol acyltransferase by isohalobacillin, a complex of novel cyclic acylpeptides produced by Bacillus sp. A1238. Referenced in Hasumi et al. 1993 citing papers. View Source
